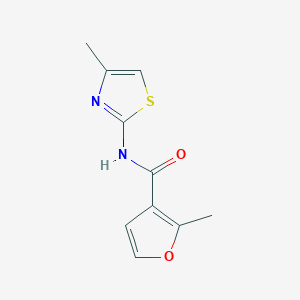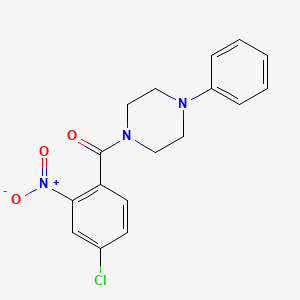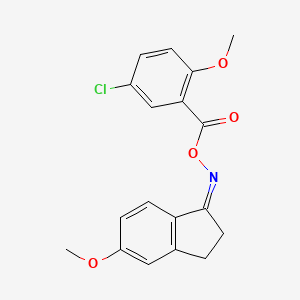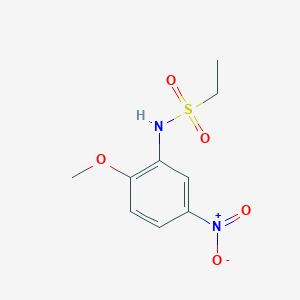![molecular formula C13H20N2O4S B5862486 N-{5-[(isobutylamino)sulfonyl]-2-methoxyphenyl}acetamide](/img/structure/B5862486.png)
N-{5-[(isobutylamino)sulfonyl]-2-methoxyphenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{5-[(isobutylamino)sulfonyl]-2-methoxyphenyl}acetamide, also known as NS-398, is a non-steroidal anti-inflammatory drug (NSAID) that has been extensively studied for its potential therapeutic applications in various diseases.
Mechanism of Action
N-{5-[(isobutylamino)sulfonyl]-2-methoxyphenyl}acetamide selectively inhibits the activity of COX-2, which is induced in response to inflammatory stimuli. By inhibiting COX-2 activity, this compound reduces the production of prostaglandins, which are involved in inflammation and pain. This compound also inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory, analgesic, and anti-cancer effects in various animal models and human studies. It has been shown to reduce the production of prostaglandins, which are involved in inflammation and pain. This compound has also been shown to inhibit the growth and proliferation of cancer cells, and to induce apoptosis in cancer cells. In addition, this compound has been shown to have cardioprotective effects by reducing myocardial ischemia-reperfusion injury.
Advantages and Limitations for Lab Experiments
N-{5-[(isobutylamino)sulfonyl]-2-methoxyphenyl}acetamide has several advantages for lab experiments, including its selectivity for COX-2 inhibition, its ability to induce apoptosis in cancer cells, and its cardioprotective effects. However, this compound also has some limitations, including its potential toxicity, its limited solubility in aqueous solutions, and its potential for off-target effects.
Future Directions
There are several future directions for research on N-{5-[(isobutylamino)sulfonyl]-2-methoxyphenyl}acetamide, including the development of more potent and selective COX-2 inhibitors, the investigation of the molecular mechanisms of this compound-induced apoptosis in cancer cells, and the development of new therapeutic applications for this compound in cardiovascular diseases and other disorders. In addition, future research could explore the potential of this compound as a tool for studying the role of COX-2 in various physiological and pathological processes.
Synthesis Methods
N-{5-[(isobutylamino)sulfonyl]-2-methoxyphenyl}acetamide can be synthesized through a multi-step process that involves the reaction of 2-methoxybenzoyl chloride with isobutylamine and sodium sulfite to form the intermediate product, which is then reacted with acetic anhydride to obtain this compound. The purity of this compound can be increased through recrystallization and chromatographic techniques.
Scientific Research Applications
N-{5-[(isobutylamino)sulfonyl]-2-methoxyphenyl}acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. This compound has also been shown to inhibit the growth and proliferation of cancer cells, and to induce apoptosis (programmed cell death) in cancer cells.
properties
IUPAC Name |
N-[2-methoxy-5-(2-methylpropylsulfamoyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S/c1-9(2)8-14-20(17,18)11-5-6-13(19-4)12(7-11)15-10(3)16/h5-7,9,14H,8H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCXUIKOAIZIFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2,5-dimethylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5862433.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B5862439.png)

![N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5862448.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]butanamide](/img/structure/B5862449.png)

![methyl (4-{[(2,3-dimethylphenyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5862465.png)
![2-(2-methylphenyl)-5-{[2-(4-morpholinyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B5862466.png)


![4-[2,4-bis(methylsulfonyl)phenyl]morpholine](/img/structure/B5862478.png)